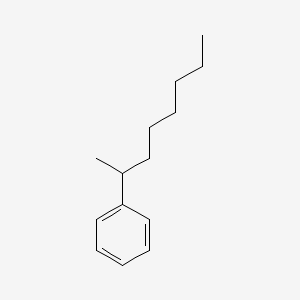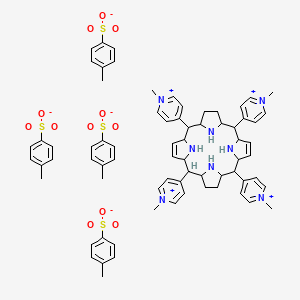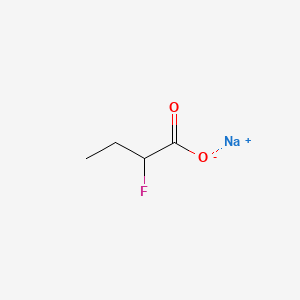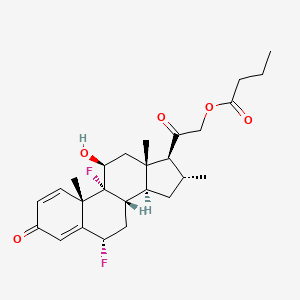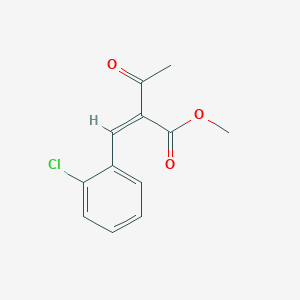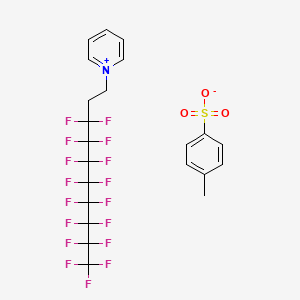
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ion and a heptadecafluorodecyl chain, which imparts significant hydrophobic and lipophobic characteristics. The 4-methylbenzenesulfonate group further enhances its solubility in organic solvents.
準備方法
The synthesis of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate typically involves a multi-step process:
Synthetic Routes: The initial step involves the preparation of the heptadecafluorodecyl chain, which is then reacted with pyridine to form the pyridinium ion. This intermediate is subsequently treated with 4-methylbenzenesulfonic acid to yield the final product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, and the reactions are often catalyzed by strong acids or bases.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. The reactions are often carried out at elevated temperatures and under inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction produces reduced pyridinium derivatives.
科学的研究の応用
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require hydrophobic and lipophobic properties.
作用機序
The mechanism of action of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with lipid bilayers and membrane proteins, altering their structure and function.
Pathways Involved: It can modulate the activity of enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular responses.
類似化合物との比較
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium chloride and 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium bromide share similar structures but differ in their counterions.
Uniqueness: The presence of the 4-methylbenzenesulfonate group in this compound imparts unique solubility and reactivity properties, making it distinct from other similar compounds.
特性
CAS番号 |
61798-68-3 |
|---|---|
分子式 |
C22H16F17NO3S |
分子量 |
697.4 g/mol |
IUPAC名 |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H9F17N.C7H8O3S/c16-8(17,4-7-33-5-2-1-3-6-33)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
ZUDDXBNNEBHAMS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
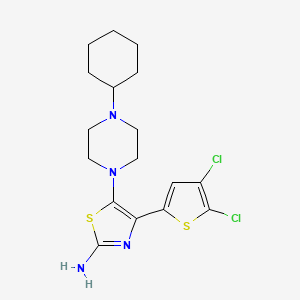
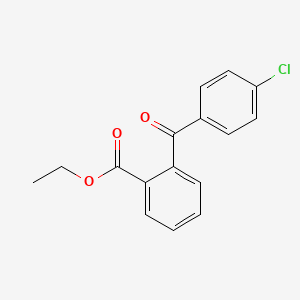


![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
